molecular formula C18H26O4S B1201330 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate CAS No. 84856-18-8

2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate

Cat. No. B1201330
CAS RN: 84856-18-8
M. Wt: 338.5 g/mol
InChI Key: RLVLLBHWAQWLKL-UHFFFAOYSA-N
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Description

2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate (IBX) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.5 g/mol. IBX is a versatile oxidant that has been used in various synthetic applications, including the oxidation of alcohols, aldehydes, and ketones.

Scientific Research Applications

  • Hypolipidemic Agents : The synthesis and biological activities of various 2-oxoethyl arenesulfonates, including 2-(4-alkylcyclohexyl)-2-oxoethyl arenesulfonates, have been investigated. These compounds have shown significant hypolipidemic effects, with the trans-isomers generally being more active than the corresponding cis-isomers (Ogawa et al., 1987).

  • Metal-Ligand Cooperative Catalysis : Studies have been conducted on metal complexes involving arylhydrazones of active methylene nitriles, which include benzenesulfonates. These complexes are used as catalyst precursors for selective oxidation reactions, indicating their potential in catalysis (Mahmudov et al., 2014).

  • Environmental Analysis : Techniques for the extraction and determination of polar benzene- and naphthalenesulfonates, like 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate, in industrial effluents have been developed. This is crucial for monitoring environmental pollution and treatment efficacy (Alonso et al., 1999).

  • Liquid Crystalline Catalysis : The rearrangement of allyl p-(dimethylamino)benzenesulfonate in smectic, liquid crystalline solvents has been studied, suggesting potential applications in specialized catalytic processes (Maria et al., 1988).

  • Coordination Chemistry and Structural Analysis : The interaction of metals with sulfonate compounds, including benzenesulfonate derivatives, has been explored. These studies are relevant for understanding complexation reactions in coordination chemistry (Mahmudov et al., 2014).

  • Crystallography and Molecular Structures : Research on the crystal structures of various N-acylhydrazone isomers, including those involving benzenesulfonates, provides insights into molecular conformations and potential applications in crystal engineering (Purandara et al., 2021).

properties

IUPAC Name

[2-[4-(2-methylpropyl)cyclohexyl]-2-oxoethyl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4S/c1-14(2)12-15-8-10-16(11-9-15)18(19)13-22-23(20,21)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLLBHWAQWLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(CC1)C(=O)COS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005137
Record name 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate

CAS RN

84856-18-8
Record name 2-(4-Isobutylcyclohexyl)-2-oxoethyl benzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084856188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)cyclohexyl]-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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